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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanoic acid

Cat. No.: B121834 Get Quote

A detailed examination of the crystal structures of 3-chloro-2-hydroxypropanoic acid, 3-

bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid reveals key structural

similarities and differences driven by the identity of the halogen atom. This guide provides a

comparative overview of their crystallographic data, a detailed experimental protocol for their

structural determination, and a visual representation of their structural relationships.

This comparative study is of significant interest to researchers, scientists, and drug

development professionals working in the fields of crystallography, medicinal chemistry, and

materials science. Understanding the subtle yet impactful variations in crystal packing and

intermolecular interactions as a function of halogen substitution is crucial for the rational design

of crystalline materials with desired physicochemical properties.

Quantitative Crystallographic Data
The crystal structures of 3-chloro-2-hydroxypropanoic acid, 3-bromo-2-hydroxypropanoic

acid, and 2-hydroxy-3-iodopropanoic acid have been determined by single-crystal X-ray

diffraction. A key finding is that the chloro- and bromo- derivatives are isostructural, each

containing two molecules in the asymmetric unit (Z' = 2). In contrast, the iodo- derivative

presents a unique crystal structure with only one molecule in the asymmetric unit (Z' = 1). The

detailed crystallographic data are summarized in the table below.
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Parameter
3-Chloro-2-
hydroxypropanoic
Acid

3-Bromo-2-
hydroxypropanoic
Acid

2-Hydroxy-3-
iodopropanoic Acid

CCDC Deposition No. 1476883 1476884 1476885

Chemical Formula C₃H₅ClO₃ C₃H₅BrO₃ C₃H₅IO₃

Formula Weight 124.52 168.98 215.97

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c

a (Å) 10.330(3) 10.492(2) 8.635(3)

b (Å) 9.985(3) 10.031(2) 5.201(2)

c (Å) 9.205(3) 9.458(2) 12.336(5)

α (°) 90 90 90

β (°) 99.13(3) 98.41(2) 108.83(4)

γ (°) 90 90 90

Volume (Å³) 937.1(5) 984.3(4) 524.7(4)

Z 8 8 4

Z' 2 2 1

Calculated Density

(g/cm³)
1.765 2.279 2.731

Experimental Protocols
The determination of the crystal structures of the halolactic acids involved the following key

experimental procedures:

Crystal Growth
Single crystals of the halolactic acids suitable for X-ray diffraction were grown by slow

evaporation from a saturated solution in an appropriate organic solvent. The choice of solvent
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and the rate of evaporation were critical factors in obtaining high-quality single crystals.

X-ray Data Collection
X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer

using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The crystals were mounted

on a glass fiber and maintained at a constant temperature, typically 100(2) K, during data

collection to minimize thermal vibrations. A series of ω and φ scans were performed to collect a

complete sphere of diffraction data.

Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package for integration

of the diffraction spots and SADABS for absorption correction. The crystal structures were

solved by direct methods using the SHELXS software and refined by full-matrix least-squares

on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms attached to carbon were placed in geometrically calculated positions and

refined using a riding model. Hydrogen atoms attached to oxygen were located from the

difference Fourier map and their positions were refined freely.

Visualization of Structural Relationships
The following diagram illustrates the structural relationship between the three halolactic acids,

highlighting the isostructural nature of the chloro- and bromo- derivatives and the unique

structure of the iodo- derivative.
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Structural Relationship of Halolactic Acids

3-Chloro-2-hydroxypropanoic Acid
Space Group: P2₁/c

Z' = 2

3-Bromo-2-hydroxypropanoic Acid
Space Group: P2₁/c

Z' = 2

2-Hydroxy-3-iodopropanoic Acid
Space Group: P2₁/c

Z' = 1

Different Crystal Packing

Click to download full resolution via product page

Structural relationship of the three halolactic acids.

To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of
Halolactic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-
of-halolactic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b121834?utm_src=pdf-body-img
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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